Spectaline

Description

Structure

2D Structure

3D Structure

Properties

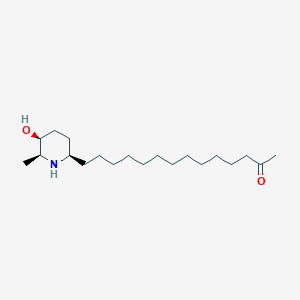

Molecular Formula |

C20H39NO2 |

|---|---|

Molecular Weight |

325.5 g/mol |

IUPAC Name |

14-[(2R,5S,6S)-5-hydroxy-6-methylpiperidin-2-yl]tetradecan-2-one |

InChI |

InChI=1S/C20H39NO2/c1-17(22)13-11-9-7-5-3-4-6-8-10-12-14-19-15-16-20(23)18(2)21-19/h18-21,23H,3-16H2,1-2H3/t18-,19+,20-/m0/s1 |

InChI Key |

SMOKZFNZPZHGMX-ZCNNSNEGSA-N |

SMILES |

CC1C(CCC(N1)CCCCCCCCCCCCC(=O)C)O |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@H](N1)CCCCCCCCCCCCC(=O)C)O |

Canonical SMILES |

CC1C(CCC(N1)CCCCCCCCCCCCC(=O)C)O |

Synonyms |

spectaline |

Origin of Product |

United States |

Foundational & Exploratory

Spectaline: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the molecular mechanism of action of Spectaline, a novel therapeutic agent. The information presented herein is intended to support further research and development efforts in the field.

Introduction

This compound is a potent and selective inhibitor of ChronoKinase-5 (CK5), a serine/threonine kinase implicated in the pathogenesis of age-related neurodegenerative disorders. The overexpression and hyperactivity of CK5 are central to the "Temporal Stress Pathway," a cellular signaling cascade that contributes to neuronal dysfunction and apoptosis. By targeting CK5, this compound offers a promising therapeutic strategy to mitigate the downstream pathological effects of this pathway.

Core Mechanism of Action: Inhibition of the Temporal Stress Pathway

The primary mechanism of action of this compound is the selective inhibition of ChronoKinase-5. This inhibition prevents the hyperphosphorylation of the microtubule-associated protein Tau-Prime, a critical step in the formation of neurotoxic aggregates. The subsequent reduction in phosphorylated Tau-Prime levels leads to decreased neuronal stress, reduced apoptosis, and the potential for improved cognitive function.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for ChronoKinase-5.

Table 1: In Vitro Potency of this compound

| Target Kinase | IC50 (nM) |

|---|---|

| ChronoKinase-5 (CK5) | 15.2 ± 2.1 |

| ChronoKinase-3 (CK3) | 8,750 ± 120 |

| Glycogen Synthase Kinase 3β (GSK3β) | > 10,000 |

| Cyclin-Dependent Kinase 5 (CDK5) | > 10,000 |

Table 2: Binding Affinity of this compound for ChronoKinase-5

| Parameter | Value |

|---|---|

| Ki (nM) | 8.9 ± 1.5 |

| Binding Stoichiometry (n) | 1.05 |

| Association Rate (ka) (1/Ms) | 2.3 x 10^5 |

| Dissociation Rate (kd) (1/s) | 2.0 x 10^-3 |

Table 3: Cellular Activity of this compound in SH-SY5Y Neuroblastoma Cells

| Treatment | Phosphorylated Tau-Prime Reduction (%) |

|---|---|

| Vehicle Control | 0% |

| This compound (100 nM) | 78.5 ± 5.3% |

| This compound (50 nM) | 45.2 ± 4.1% |

| this compound (10 nM) | 18.9 ± 3.2% |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that elucidated the mechanism of action of this compound are provided below.

Protocol:

-

Preparation: A 10-point serial dilution of this compound was prepared in DMSO. Recombinant human ChronoKinase-5 was diluted in a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. A substrate solution containing a biotinylated Tau-Prime peptide and ATP was prepared separately.

-

Reaction: this compound dilutions were pre-incubated with the CK5 enzyme for 20 minutes at room temperature in a 384-well plate. The kinase reaction was initiated by the addition of the substrate and ATP solution. The final ATP concentration was equal to its Km for CK5. The reaction plate was incubated at 30°C for 60 minutes.

-

Detection: The reaction was terminated by the addition of a stop solution containing EDTA. The amount of phosphorylated substrate was quantified using a luminescence-based kinase assay kit, which measures the amount of ADP produced.

-

Analysis: Luminescence signals were plotted against the logarithm of the this compound concentration, and the IC50 value was determined by fitting the data to a four-parameter logistic equation using GraphPad Prism software.

Protocol:

-

Cell Culture and Treatment: SH-SY5Y cells were cultured to 80% confluency and then treated with varying concentrations of this compound or a vehicle control for 24 hours.

-

Lysis: Cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated overnight with a primary antibody specific for phosphorylated Tau-Prime. Subsequently, it was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified using ImageJ software and normalized to a loading control (e.g., GAPDH).

Proposed Therapeutic Rationale

The selective inhibition of ChronoKinase-5 by this compound presents a targeted approach to treating neurodegenerative diseases. By intervening at a key node in the Temporal Stress Pathway, this compound is hypothesized to produce a cascade of beneficial effects, ultimately leading to the preservation of neuronal function.

Conclusion

This compound demonstrates a clear and potent mechanism of action centered on the selective inhibition of ChronoKinase-5. The quantitative data and experimental findings support its role in modulating the Temporal Stress Pathway, leading to a reduction in the pathological phosphorylation of Tau-Prime. These findings establish a strong foundation for the continued development of this compound as a potential therapeutic agent for neurodegenerative diseases. Further studies are warranted to explore its in vivo efficacy and safety profile.

Spectaline: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectaline, a piperidine alkaloid isolated from the medicinal plant Senna spectabilis, has garnered significant interest within the scientific community due to its diverse range of biological activities. This technical guide provides an in-depth overview of the discovery and natural sources of this compound, alongside a compilation of its reported biological effects, including its notable role as a cholinesterase inhibitor. Detailed experimental protocols for its isolation and for the evaluation of its biological activities are presented to facilitate further research and development. Furthermore, this guide includes quantitative data on its efficacy, presented in structured tables for comparative analysis, and visual diagrams of relevant signaling pathways and experimental workflows to enhance understanding.

Discovery and Natural Sources

This compound is a naturally occurring piperidine alkaloid.[1][2] It was first identified as a constituent of the plant Senna spectabilis (syn. Cassia spectabilis), a species found predominantly in tropical and subtropical regions.[1][2] this compound is often found alongside a homologous piperidine alkaloid, (-)-cassine.[1][2] The primary natural source of this compound is the flowers and leaves of Senna spectabilis.[1][3][4]

Isolation of this compound from Senna spectabilis

The following protocol outlines a general procedure for the extraction and isolation of this compound from the leaves of Senna spectabilis, based on methodologies described in the scientific literature.

Experimental Protocol: Isolation and Purification of this compound

-

Plant Material Collection and Preparation:

-

Collect fresh leaves of Senna spectabilis.

-

Air-dry the leaves in the shade and then grind them into a fine powder.

-

-

Extraction:

-

Macerate the powdered leaves with 95% ethanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

-

-

Acid-Base Extraction for Alkaloid Enrichment:

-

Suspend the crude extract in a 10% acetic acid solution.

-

Filter the acidic solution to remove non-alkaloidal material.

-

Basify the filtrate to a pH of 9-10 with ammonium hydroxide.

-

Perform a liquid-liquid extraction of the basified solution with dichloromethane.

-

Combine the organic layers and dry them over anhydrous sodium sulfate.

-

Concentrate the dichloromethane extract to yield a crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and Dragendorff's reagent for visualization of alkaloids.

-

Combine the fractions containing this compound and concentrate them.

-

Further purification can be achieved by preparative TLC or recrystallization to yield pure this compound.

-

Biological Activities of this compound

This compound and its derivatives have been reported to exhibit a range of biological activities, with the most prominent being cholinesterase inhibition. Other notable activities include antimalarial, trypanocidal, and antiproliferative effects.

Cholinesterase Inhibition

This compound has been identified as a noncompetitive inhibitor of acetylcholinesterase (AChE).[3] This activity is of significant interest for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease, where the enhancement of cholinergic neurotransmission is a key therapeutic strategy.

Quantitative Data: Cholinesterase Inhibition

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| (-)-Spectaline | Butyrylcholinesterase (BChE) | 11.3 µM[1] |

| (-)-3-O-acetyl-spectaline | Acetylcholinesterase (AChE) | 6.1 µM[3] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method, a widely used spectrophotometric assay for measuring AChE activity.

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

In a 96-well plate, add 25 µL of each concentration of this compound, 50 µL of phosphate buffer, and 25 µL of AChE solution.

-

For the control, add the solvent without the inhibitor.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 50 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution to each well.

-

Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

-

The rate of reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Antimalarial Activity

This compound has demonstrated activity against the malaria parasite, Plasmodium falciparum.

Quantitative Data: Antimalarial Activity

| Compound | Parasite Strain | IC50 |

| (-)-Spectaline | P. falciparum | 2.76 µM[5] |

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

-

Parasite Culture:

-

Culture chloroquine-sensitive or -resistant strains of P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

-

Maintain the culture in a controlled environment (5% CO2, 5% O2, 90% N2) at 37°C.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in a 96-well plate.

-

Add parasitized erythrocytes (2% parasitemia, 2% hematocrit) to each well.

-

Incubate the plates for 72 hours under the same conditions as the parasite culture.

-

After incubation, lyse the cells by freeze-thawing.

-

Add SYBR Green I lysis buffer to each well.

-

Incubate in the dark for 1 hour.

-

Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

The fluorescence intensity is proportional to the amount of parasitic DNA.

-

Calculate the IC50 value of this compound.

-

Trypanocidal Activity

This compound has shown inhibitory effects against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis.

Quantitative Data: Trypanocidal Activity

| Compound | Parasite Strain | IC50 |

| (+)-Spectaline | T. b. rhodesiense | 0.41 µM[4] |

| Iso-6-spectaline | T. b. rhodesiense | 0.71 µM[4] |

Experimental Protocol: In Vitro Trypanocidal Assay

-

Parasite Culture:

-

Culture bloodstream forms of T. b. rhodesiense in a suitable medium (e.g., HMI-9) at 37°C in a 5% CO2 atmosphere.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in a 96-well plate.

-

Add the parasite suspension to each well.

-

Incubate the plates for 72 hours.

-

Add a viability indicator, such as resazurin, to each well and incubate for a further 4-6 hours.

-

Measure the fluorescence or absorbance using a microplate reader.

-

The signal is proportional to the number of viable parasites.

-

Calculate the IC50 value of this compound.

-

Antiproliferative Activity

A mixture of this compound and cassine has been shown to have antiproliferative activity against the human hepatocellular carcinoma cell line, HepG2.[6] This effect is associated with the induction of cell cycle arrest at the G1/S transition, which is linked to the inactivation of the Extracellular signal-regulated kinase (ERK) and downregulation of cyclin D1.[6]

Experimental Protocol: Antiproliferative Assay (MTT Assay)

-

Cell Culture:

-

Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

-

Assay Procedure:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The absorbance is proportional to the number of viable cells.

-

Calculate the IC50 value of this compound.

-

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Antiproliferative Activity

The antiproliferative effect of a mixture containing this compound on HepG2 cells is proposed to be mediated through the inhibition of the ERK signaling pathway, leading to the downregulation of cyclin D1 and subsequent cell cycle arrest.

Caption: Proposed signaling pathway for the antiproliferative effect of this compound.

General Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation of this compound from its natural source and subsequent screening for biological activities.

Caption: General experimental workflow for this compound isolation and bioactivity screening.

Conclusion

This compound, a piperidine alkaloid from Senna spectabilis, presents a promising scaffold for drug discovery, particularly in the areas of neurodegenerative diseases and infectious diseases. Its well-documented anticholinesterase activity, coupled with its antimalarial and trypanocidal effects, warrants further investigation. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this natural product. Future studies should focus on elucidating the precise molecular targets of this compound, optimizing its structure for enhanced efficacy and reduced toxicity, and exploring its potential in preclinical and clinical settings.

References

- 1. Interplay between MEK-ERK signaling, cyclin D1, and cyclin-dependent kinase 5 regulates cell cycle reentry and apoptosis of neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reframeDB [reframedb.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. med.kobe-u.ac.jp [med.kobe-u.ac.jp]

- 5. mmv.org [mmv.org]

- 6. Assessment of Chemopreventive Potential of the Plant Extracts against Liver Cancer Using HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Spectaline

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Promising Piperidine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectaline, a piperidine alkaloid isolated from the plant species Senna spectabilis (formerly Cassia spectabilis), has garnered significant interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for its synthesis and for the evaluation of its primary biological activity as a cholinesterase inhibitor are presented. Furthermore, this document includes key spectroscopic data for the characterization of this compound and visual diagrams to illustrate its mechanism of action and relevant experimental workflows, serving as a vital resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a complex piperidine alkaloid with the IUPAC name 14-[(2R,5S,6S)-5-hydroxy-6-methylpiperidin-2-yl]tetradecan-2-one. Its chemical structure is characterized by a substituted piperidine ring linked to a long aliphatic chain containing a ketone functional group.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₉NO₂ | [PubChem][1] |

| Molecular Weight | 325.5 g/mol | [PubChem][1] |

| IUPAC Name | 14-[(2R,5S,6S)-5-hydroxy-6-methylpiperidin-2-yl]tetradecan-2-one | [PubChem][1] |

| CAS Number | Not available | |

| Synonyms | (-)-Spectaline | [MDPI][2] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3-AA | 5.2 | [PubChem][1] |

| Hydrogen Bond Donor Count | 2 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |

| Rotatable Bond Count | 14 | [PubChem][1] |

| Exact Mass | 325.298079 g/mol | [PubChem][1] |

| Topological Polar Surface Area | 49.3 Ų | [PubChem][1] |

Note: The physicochemical properties listed in Table 2 are computationally generated and may differ from experimental values.

Spectroscopic Data

Table 3: Key Spectroscopic Data for this compound (Reported)

| Technique | Key Observations |

| ¹H NMR | Data are in full agreement with the published structure.[2] |

| ¹³C NMR | Data are in full agreement with the published structure.[2] |

| Mass Spectrometry | Consistent with the molecular formula C₂₀H₃₉NO₂. |

| Infrared (IR) Spectroscopy | Expected to show characteristic absorptions for O-H, N-H, C-H, and C=O functional groups. |

Synthesis of this compound

The total synthesis of this compound has been achieved, providing a means to obtain this natural product in the laboratory for further study. The following is a representative, though generalized, protocol based on synthetic strategies for piperidine alkaloids.

Experimental Protocol: Synthesis of this compound (General Approach)

A plausible synthetic route involves the construction of the substituted piperidine core followed by the attachment of the tetradecan-2-one side chain.

Materials:

-

Appropriate starting materials for the piperidine ring and the side chain.

-

Various reagents and catalysts for cyclization, alkylation, and functional group manipulation.

-

Anhydrous solvents (e.g., THF, DCM, MeOH).

-

Inert atmosphere (e.g., Nitrogen or Argon).

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Procedure:

-

Synthesis of the Piperidine Core: The synthesis often begins with a chiral starting material to establish the desired stereochemistry of the piperidine ring. This can involve multi-step sequences including but not limited to asymmetric reactions, cyclization, and reduction steps.

-

Introduction of the Side Chain: The long aliphatic side chain is typically introduced via a coupling reaction, such as a Grignard reaction or a Wittig reaction, with a suitable precursor of the piperidine core.

-

Functional Group Manipulation: Subsequent steps may involve the oxidation of a precursor to form the ketone group on the side chain and deprotection of any protecting groups used during the synthesis.

-

Purification: The final product, this compound, is purified using techniques such as column chromatography to yield the pure compound.

Note: This is a generalized protocol. For a detailed, step-by-step procedure, it is recommended to consult specialized literature on the total synthesis of this compound and related piperidine alkaloids.

Biological Activity: Cholinesterase Inhibition

This compound is a known inhibitor of cholinesterases, particularly butyrylcholinesterase (BChE).[2] Its mechanism of action has been identified as noncompetitive inhibition.[3]

Table 4: Cholinesterase Inhibition Data for this compound

| Enzyme | Inhibition Type | Kᵢ (μM) | Source |

| Butyrylcholinesterase (BChE) | Noncompetitive | 11.3 | [MDPI][2] |

Mechanism of Action: Noncompetitive Inhibition

Noncompetitive inhibitors bind to a site on the enzyme that is distinct from the active site. This binding event alters the conformation of the enzyme, thereby reducing its catalytic efficiency without preventing the substrate from binding to the active site. In the case of this compound, it binds to an allosteric site on the cholinesterase enzyme.

References

The Biological Activities of (-)-Spectaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Spectaline is a piperidine alkaloid isolated from the flowers and green fruits of Senna spectabilis (Fabaceae), a plant with a history of use in traditional medicine.[1][2] This document provides a comprehensive overview of the known biological activities of (-)-spectaline and its close derivatives, presenting quantitative data, detailed experimental protocols, and insights into its mechanisms of action. The information compiled herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of this natural product.

Core Biological Activities

(-)-Spectaline has demonstrated a range of biological activities, with the most significant being its antiproliferative effects and the cholinesterase inhibitory properties of its derivatives and racemate. Additionally, preliminary studies suggest potential anti-inflammatory and antimalarial activities.

Antiproliferative Activity

A mixture of (-)-cassine and (-)-spectaline has been shown to exhibit significant antiproliferative activity against various cancer cell lines, with a pronounced effect on hepatocellular carcinoma (HepG2) cells. The mechanism underlying this activity involves the induction of cell cycle arrest at the G1/S transition, mediated by the inactivation of the Extracellular signal-regulated kinase (ERK) pathway and the subsequent downregulation of cyclin D1.[2][3]

Quantitative Data: Antiproliferative Activity

| Cell Line | Compound | IC50 (µg/mL) |

| HepG2 (Hepatocellular Carcinoma) | (-)-Cassine/(-)-Spectaline Mixture | 26.45 ± 1.73 |

| Normal Fibroblast | (-)-Cassine/(-)-Spectaline Mixture | 55.62 ± 1.69 |

Experimental Protocol: Antiproliferative Activity Assay (MTT Assay)

-

Cell Culture: HepG2 cells are cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

-

Treatment: The cells are then treated with various concentrations of the (-)-cassine/(-)-spectaline mixture for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration that inhibits 50% of cell growth (IC50) is determined from the dose-response curve.

Signaling Pathway: Antiproliferative Mechanism

Cholinesterase Inhibitory Activity

While data on (-)-spectaline itself is limited, its racemic form and derivatives have been identified as cholinesterase inhibitors. Specifically, racemic this compound shows a preference for inhibiting human butyrylcholinesterase (BChEhu).[4] Derivatives such as (-)-3-O-acetyl-spectaline and (-)-3-O-tert-Boc-spectaline are noncompetitive inhibitors of acetylcholinesterase (AChE).

Quantitative Data: Cholinesterase Inhibitory Activity

| Compound | Enzyme | Ki (µM) |

| (±)-Spectaline | Human Butyrylcholinesterase (BChEhu) | 11.3 |

| (-)-3-O-acetyl-spectaline | Rat Brain Acetylcholinesterase | 6.1 |

| (-)-3-O-tert-Boc-spectaline | Rat Brain Acetylcholinesterase | 7.5 |

Experimental Protocol: On-flow Mass Spectrometry-Based Dual-Enzyme Assay

-

Enzyme Immobilization: Human butyrylcholinesterase is immobilized on a support within an enzymatic reactor cartridge.

-

System Setup: The enzymatic reactor is coupled online with a liquid chromatography-mass spectrometry (LC-MS) system.

-

Substrate and Inhibitor Infusion: A continuous flow of the substrate (e.g., butyrylthiocholine) and the test compound (racemic this compound) at various concentrations is passed through the enzymatic reactor.

-

Reaction and Detection: The enzymatic reaction produces a specific product that is continuously monitored by the mass spectrometer.

-

Inhibition Measurement: The degree of inhibition is determined by the decrease in the product signal in the presence of the inhibitor.

-

Ki Determination: The inhibition constant (Ki) is calculated from dose-response curves and kinetic models.

Experimental Workflow: Cholinesterase Inhibition Assay

Anti-inflammatory Activity

(-)-Spectaline has been reported to exhibit moderate inhibitory activity against cyclooxygenase-1 (COX-1) and marginal inhibition of cyclooxygenase-2 (COX-2) at a concentration of 100 ppm.[1] This suggests a potential anti-inflammatory effect, though more detailed quantitative studies are required to fully characterize this activity.

Quantitative Data: Anti-inflammatory Activity

| Enzyme | Compound | Inhibition (%) at 100 ppm |

| COX-1 | (-)-Spectaline | ~40% |

| COX-2 | (-)-Spectaline | <10% |

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

A standard method to assess COX inhibition involves measuring the production of prostaglandins (e.g., PGE₂) from arachidonic acid by purified COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: The reaction mixture contains the enzyme, a heme cofactor, and a buffer (e.g., Tris-HCl).

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound ((-)-spectaline) or a reference inhibitor (e.g., aspirin, celecoxib).

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: After a specific incubation time, the reaction is stopped (e.g., by adding a strong acid).

-

Prostaglandin Quantification: The amount of PGE₂ produced is quantified using methods such as enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the amount of PGE₂ produced in the presence and absence of the inhibitor.

Antimalarial Activity

(-)-Spectaline has shown activity against the W2 strain of Plasmodium falciparum with an IC50 value of 2.76 µM.[4] This indicates a potential avenue for the development of new antimalarial agents based on the this compound scaffold.

Quantitative Data: Antimalarial Activity

| Organism | Compound | IC50 (µM) |

| Plasmodium falciparum (W2 strain) | (-)-Spectaline | 2.76 |

Conclusion

(-)-Spectaline and its derivatives represent a promising class of natural products with a range of biological activities. The antiproliferative and cholinesterase inhibitory properties are the most well-characterized to date, with clear quantitative data and established mechanisms of action. The preliminary findings on its anti-inflammatory and antimalarial activities warrant further investigation to determine the full therapeutic potential of this piperidine alkaloid. The detailed protocols and data presented in this guide are intended to facilitate future research and development efforts in this area.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. repositorio.unesp.br [repositorio.unesp.br]

- 3. Alkaloids derived from flowers of Senna spectabilis, (-)-cassine and (-)-spectaline, have antiproliferative activity on HepG2 cells for inducing cell cycle arrest in G1/S transition through ERK inactivation and downregulation of cyclin D1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

Spectaline and its Derivatives: A Technical Guide on their Role in Central Nervous System Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectaline and its analogs represent a promising class of piperidine alkaloids with significant potential for the therapeutic intervention in a range of Central Nervous System (CNS) disorders. Iso-6-spectaline has demonstrated notable CNS depressant and anticonvulsant properties, primarily through modulation of the GABAergic system. Furthermore, derivatives of (-)-spectaline have been identified as potent acetylcholinesterase inhibitors, suggesting their utility in managing cognitive deficits associated with neurodegenerative diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, summarizes key preclinical data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction

Piperidine alkaloids are a diverse group of natural products known for their wide array of biological activities. Among these, this compound and its derivatives, originally isolated from plants of the Senna genus, have emerged as compounds of interest for their effects on the CNS.[1] Iso-6-spectaline has been investigated for its sedative and anticonvulsant effects, while synthetic derivatives of (-)-spectaline are being explored for their potential in treating cognitive decline. This document aims to consolidate the existing technical information on these compounds to aid researchers and drug development professionals in this field.

Mechanism of Action

Iso-6-spectaline: Modulation of the GABAergic System

The primary mechanism of action for the CNS depressant and anticonvulsant effects of iso-6-spectaline appears to be the potentiation of GABAergic neurotransmission.[1] Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian CNS.[2] Its effects are mediated through two main classes of receptors: GABAA and GABAB receptors. The anticonvulsant effect of iso-6-spectaline is affected by pretreatment with flumazenil, a selective antagonist of the benzodiazepine site on the GABAA receptor.[1] This suggests that iso-6-spectaline may act as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor, enhancing the inhibitory effect of GABA.[1]

Below is a diagram illustrating the proposed interaction of iso-6-spectaline with the GABAergic synapse.

Figure 1: Proposed mechanism of iso-6-spectaline at the GABAergic synapse.

(-)-Spectaline Derivatives: Acetylcholinesterase Inhibition

Derivatives of (-)-spectaline have been shown to act as non-competitive inhibitors of acetylcholinesterase (AChE).[3] AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. This is a well-established therapeutic strategy for managing the symptoms of cognitive decline in conditions such as Alzheimer's disease.

The following diagram illustrates the role of (-)-spectaline derivatives in the cholinergic signaling pathway.

Figure 2: Inhibition of acetylcholinesterase by (-)-spectaline derivatives.

Quantitative Data

The following tables summarize the available quantitative data from preclinical studies on this compound and its derivatives.

Table 1: In Vivo Efficacy of Iso-6-spectaline in Mouse Models

| Model | Endpoint | Doses (p.o.) | Result | Reference |

| Open Field Test | Ambulation (Number of Crossings) | 0.1 mg/kg | 30% decrease | [1] |

| 0.5 mg/kg | 30% decrease | [1] | ||

| 1.0 mg/kg | 59% decrease | [1] | ||

| Rota-rod Test | Time on Rod | 1.0 mg/kg | 40% reduction | [1] |

| Pentylenetetrazole (PTZ)-induced Convulsions | Latency to Convulsion | 0.1, 0.5, 1.0 mg/kg | Significant increase | [1] |

| Picrotoxin-induced Convulsions | Latency to Convulsion | 1.0 mg/kg | Significant increase | [1] |

Note: A full dose-response curve and ED50 value for the anticonvulsant effects of iso-6-spectaline are not currently available in the public literature.

Table 2: In Vitro Acetylcholinesterase Inhibition by (-)-Spectaline Derivatives

| Compound | Inhibition Type | Ki (µM) | Reference |

| LASSBio-767 [(-)-3-O-acetyl-spectaline] | Non-competitive | 6.1 | [3] |

| LASSBio-822 [(-)-3-O-tert-Boc-spectaline] | Non-competitive | 7.5 | [3] |

Experimental Protocols

Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

This model is used to evaluate the anticonvulsant activity of a test compound.

Materials:

-

Male Swiss mice (25-30 g)

-

Iso-6-spectaline

-

Pentylenetetrazole (PTZ)

-

Vehicle (e.g., 0.5% Tween 80 in distilled water)

-

Syringes and needles for oral (p.o.) and intraperitoneal (i.p.) administration

-

Observation chambers

Procedure:

-

Animal Acclimatization: House mice in a controlled environment (23 ± 2°C, 12-h light/dark cycle) with free access to food and water for at least one week before the experiment.[4]

-

Drug Administration:

-

Seizure Induction: 24 hours after drug administration, inject PTZ (60 mg/kg, i.p.) to induce clonic convulsions.[4]

-

Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record the latency to the first generalized clonic convulsion for a period of 30 minutes. The percentage of animals protected from seizures in each group can also be determined.

Rota-rod Test for Motor Coordination in Mice

This test assesses the effect of a compound on motor coordination and balance.

Materials:

-

Male Swiss mice (25-30 g)

-

Iso-6-spectaline

-

Vehicle

-

Rota-rod apparatus

-

Syringes and needles for oral administration

Procedure:

-

Animal Acclimatization and Training:

-

Drug Administration: Administer iso-6-spectaline (e.g., 1.0 mg/kg, p.o.) or vehicle to the respective groups.[1]

-

Testing: At a predetermined time after drug administration (e.g., 30 minutes or 24 hours), place the mice on the Rota-rod.[1][4]

-

The rod is typically set to accelerate from a low speed (e.g., 4 RPM) to a higher speed (e.g., 40 RPM) over a period of time (e.g., 300 seconds).[5]

-

Record the latency to fall from the rod for each mouse. A cut-off time is usually set (e.g., 300 seconds).

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This in vitro assay is used to determine the inhibitory activity of compounds on AChE.

Materials:

-

Acetylcholinesterase (from electric eel or other sources)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Test compounds (e.g., (-)-spectaline derivatives)

-

Buffer solution (e.g., phosphate buffer, pH 8.0)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in the appropriate buffer.

-

Assay Protocol:

-

In a 96-well plate, add the buffer, test compound at various concentrations, and AChE solution.

-

Incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate (ATCI) and DTNB.

-

-

Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). Measure the absorbance of this product kinetically at a specific wavelength (e.g., 412 nm) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kinetic parameters like Ki can be determined using Lineweaver-Burk plots.

Pharmacokinetics and Toxicity

Currently, there is limited publicly available information on the absorption, distribution, metabolism, and excretion (ADME) and the lethal dose (LD50) of iso-6-spectaline. Further studies are required to fully characterize the pharmacokinetic and toxicological profile of this compound.

Conclusion and Future Directions

This compound and its derivatives have demonstrated compelling preclinical evidence for their potential in treating CNS disorders. Iso-6-spectaline's positive modulation of the GABAA receptor makes it a promising candidate for further investigation in epilepsy and other conditions characterized by neuronal hyperexcitability. The acetylcholinesterase inhibitory activity of (-)-spectaline derivatives positions them as potential leads for the development of new treatments for cognitive disorders.

Future research should focus on:

-

Conducting detailed dose-response studies for iso-6-spectaline to determine its ED50 for anticonvulsant effects.

-

Elucidating the full pharmacokinetic and toxicological profiles of this compound compounds.

-

Synthesizing and screening a broader range of (-)-spectaline derivatives to optimize their potency and selectivity for acetylcholinesterase.

-

Evaluating the efficacy of these compounds in more advanced and disease-relevant animal models of CNS disorders.

The logical progression of this research is visualized in the workflow diagram below.

References

- 1. Morris Water Maze | Institute for Brain and Neuroscience Research [ibnr.njit.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Central Nervous System Effects of Iso-6-spectaline Isolated from Senna Spectabilis var. Excelsa (Schrad) in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Spectaline Enigma: A Technical Guide to Its Hypothetical Biosynthesis in Senna spectabilis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectaline, a prominent piperidine alkaloid isolated from Senna spectabilis, has garnered significant interest for its diverse pharmacological activities. Despite its potential, the biosynthetic pathway responsible for its production within the plant remains largely unelucidated. This technical guide synthesizes the current understanding of piperidine alkaloid and polyketide biosynthesis to propose a comprehensive hypothetical pathway for this compound formation. We delve into the probable enzymatic steps, from the initial cyclization of L-lysine to the intricate assembly of the characteristic long-chain alkyl moiety. Furthermore, this document outlines plausible experimental protocols for pathway elucidation and presents a framework for the quantitative analysis of key metabolites and enzymes. Diagrams illustrating the proposed metabolic cascade and experimental workflows are provided to facilitate a deeper understanding and guide future research in this area.

Introduction

Senna spectabilis (Fabaceae) is a rich source of bioactive secondary metabolites, among which the piperidine alkaloids, particularly this compound and its analogues, are of significant medicinal interest. These compounds feature a substituted piperidine ring attached to a long, functionalized alkyl chain. While the piperidine core is known to originate from the amino acid L-lysine, the precise enzymatic machinery and the mechanism of side-chain attachment in S. spectabilis have not been experimentally verified. Understanding this biosynthetic pathway is crucial for harnessing the plant's metabolic potential for biotechnological production of this compound and for the rational design of novel therapeutic agents. This guide presents a scientifically grounded, hypothetical pathway for this compound biosynthesis, drawing parallels from established knowledge of similar natural product biosyntheses.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two key stages: the formation of the piperidine ring and the synthesis and attachment of the polyketide-derived side chain.

Formation of the Piperidine Ring from L-Lysine

The piperidine nucleus of this compound is derived from the essential amino acid L-lysine. The initial and pivotal step is the formation of the cyclic imine, Δ1-piperideine. This is believed to occur via one of two primary routes:

-

Route A: The Lysine Decarboxylase (LDC) Pathway. This pathway involves the decarboxylation of L-lysine by Lysine Decarboxylase (LDC) to yield cadaverine. Subsequently, a diamine oxidase would catalyze the oxidative deamination of cadaverine to 5-aminopentanal, which spontaneously cyclizes to form Δ1-piperideine.

-

Route B: The Δ1-Piperideine Synthase (PS) Pathway. A more direct route involves the enzyme Δ1-Piperideine Synthase (PS) , which catalyzes the direct conversion of L-lysine to Δ1-piperideine.

Following its formation, Δ1-piperideine is proposed to be reduced to piperideine by a reductase , which then serves as the foundational scaffold for the subsequent addition of the side chain.

Caption: Hypothetical pathways for piperidine ring formation from L-lysine.

Polyketide Side Chain Biosynthesis and Attachment

The long alkyl side chain of this compound is characteristic of a polyketide, a class of natural products synthesized by Polyketide Synthases (PKSs) . These large, multi-domain enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA.

The proposed steps are as follows:

-

Initiation: A starter unit, likely acetyl-CoA, is loaded onto the acyl carrier protein (ACP) domain of the PKS.

-

Elongation: The polyketide chain is extended through the sequential addition of extender units, primarily malonyl-CoA, in a series of decarboxylative condensation reactions. The number of elongation cycles would determine the final length of the side chain.

-

Processing: During elongation, the growing polyketide chain may undergo various modifications, including reductions by ketoreductase (KR) domains and dehydrations by dehydratase (DH) domains within the PKS modules. This processing is responsible for the specific pattern of keto and hydroxyl groups along the chain.

-

Attachment to the Piperidine Ring: The fully assembled polyketide chain is likely transferred from the PKS to the piperideine ring. This could be facilitated by a dedicated acyltransferase or occur through a direct reaction between the activated polyketide thioester and the piperideine nitrogen.

-

Final Modifications: Following the attachment of the side chain, further enzymatic modifications, such as hydroxylation at specific positions, would be carried out by enzymes like cytochrome P450 monooxygenases to yield the final this compound molecule.

Caption: Proposed biosynthesis of the this compound side chain and its attachment.

Quantitative Data Summary

Currently, there is a notable absence of quantitative data in the literature regarding the biosynthesis of this compound in Senna spectabilis. Future research should focus on quantifying the following key parameters:

| Parameter | Description | Importance |

| Enzyme Kinetics | ||

| LDC/PS Vmax, Km | Maximum reaction velocity and Michaelis constant for the initial enzyme in piperidine ring formation. | Determines the rate-limiting step in the early pathway. |

| PKS Catalytic Rate | Rate of polyketide chain elongation. | Influences the overall flux towards this compound. |

| Metabolite Concentrations | ||

| L-Lysine Pool Size | Concentration of the primary precursor in relevant plant tissues. | Assesses precursor availability. |

| This compound Yield | Concentration of this compound in different tissues (leaves, flowers, roots) and at various developmental stages. | Identifies optimal sources and developmental timing for harvesting. |

| Gene Expression Levels | ||

| LDC/PS Transcript Abundance | mRNA levels of the genes encoding the initial biosynthetic enzymes. | Correlates gene expression with alkaloid accumulation. |

| PKS Gene Expression | mRNA levels of the polyketide synthase gene(s). | Provides insights into the regulation of side chain biosynthesis. |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

Protocol for Identification of Biosynthetic Genes

Objective: To identify candidate genes for Lysine Decarboxylase (LDC), Δ1-Piperideine Synthase (PS), and Polyketide Synthase (PKS) from Senna spectabilis.

Methodology:

-

RNA Extraction and Sequencing:

-

Harvest fresh tissues (e.g., young leaves, flowers) from S. spectabilis.

-

Immediately freeze the tissues in liquid nitrogen to preserve RNA integrity.

-

Extract total RNA using a suitable plant RNA extraction kit.

-

Perform transcriptome sequencing (RNA-Seq) using a high-throughput sequencing platform (e.g., Illumina).

-

-

De Novo Transcriptome Assembly and Annotation:

-

Assemble the raw sequencing reads into a de novo transcriptome using software like Trinity or SOAPdenovo-Trans. .

-

Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, UniProt) using BLASTx.

-

Identify transcripts with high sequence similarity to known LDCs, PSs, and PKSs from other plant species.

-

-

Gene Cloning and Functional Characterization:

-

Design gene-specific primers based on the identified transcript sequences.

-

Amplify the full-length coding sequences of the candidate genes using PCR.

-

Clone the amplified genes into an expression vector (e.g., pET vector for bacterial expression or a plant expression vector).

-

Express the recombinant proteins and purify them.

-

Perform in vitro enzyme assays with the purified proteins and their putative substrates (e.g., L-lysine for LDC/PS, acetyl-CoA and malonyl-CoA for PKS) to confirm their function.

-

Caption: A streamlined workflow for identifying and validating biosynthetic genes.

Protocol for In Vitro Enzyme Assays

Objective: To determine the kinetic properties of the identified biosynthetic enzymes.

Methodology for Lysine Decarboxylase (LDC) Assay:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.0), pyridoxal 5'-phosphate (PLP) as a cofactor, and the purified recombinant LDC enzyme.

-

Initiation: Start the reaction by adding a known concentration of L-lysine.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Quantification: Quantify the product (cadaverine) using a suitable method, such as HPLC with pre-column derivatization (e.g., with dansyl chloride).

-

Kinetic Analysis: Repeat the assay with varying substrate concentrations to determine the Vmax and Km values by fitting the data to the Michaelis-Menten equation.

Methodology for Polyketide Synthase (PKS) Assay:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the purified PKS enzyme, the starter unit (e.g., acetyl-CoA), the extender unit (e.g., malonyl-CoA), and NADPH as a cofactor for reductive domains.

-

Initiation and Incubation: Start the reaction and incubate under optimal conditions.

-

Product Extraction: Extract the polyketide product from the reaction mixture using an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted product by LC-MS to determine its mass and structure.

-

Activity Measurement: Quantify the product formation to determine the enzyme's catalytic activity.

Conclusion and Future Directions

The biosynthesis of this compound in Senna spectabilis represents a fascinating example of the interplay between amino acid and polyketide metabolism. The hypothetical pathway presented in this guide provides a solid foundation for future research aimed at its complete elucidation. The immediate priorities should be the identification and functional characterization of the key biosynthetic genes, particularly the initial enzyme that commits lysine to the pathway and the polyketide synthase responsible for the side chain assembly. A deeper understanding of this pathway will not only be of fundamental scientific interest but will also pave the way for the metabolic engineering of this compound production, potentially leading to the development of novel pharmaceuticals. The experimental protocols outlined herein offer a roadmap for researchers to unravel the intricate molecular machinery behind the synthesis of this promising natural product.

Spectaline Derivatives: A Technical Guide to Their Therapeutic Potential

Authored for: Researchers, Scientists, and Drug Development Professionals December 14, 2025

Abstract

Spectaline, a piperidine alkaloid naturally occurring in species of the Senna genus, has emerged as a promising scaffold in medicinal chemistry. Its derivatives have demonstrated notable biological activity, particularly as cholinesterase inhibitors, indicating a therapeutic potential for central nervous system (CNS) disorders. This document provides a comprehensive technical overview of this compound derivatives, summarizing key quantitative data on their enzymatic inhibition, detailing the experimental protocols for their synthesis and evaluation, and visualizing their proposed mechanism of action and experimental workflows.

Introduction to this compound and its Derivatives

(-)-Spectaline is a naturally occurring piperidine alkaloid that has been the subject of synthetic and pharmacological research. The core structure of this compound has been modified to create various analogues with the aim of enhancing its biological activity. Research has primarily focused on its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound derivatives can increase acetylcholine levels in the brain, a strategy employed in the treatment of conditions like Alzheimer's disease.

Furthermore, pyridinic analogues of this compound have been designed and evaluated for antipsychotic and antidepressant-like activities, suggesting a broader therapeutic potential within the CNS.[1] These compounds are often developed through molecular hybridization techniques, combining features of this compound with other pharmacologically active molecules, such as tacrine.[1]

Quantitative Data: Cholinesterase Inhibition

The inhibitory potency of synthesized this compound analogues against human butyrylcholinesterase (BChEhu) and electric eel acetylcholinesterase (AChEee) has been a key focus of research. The data presented below is summarized from studies evaluating a series of these compounds.

| Compound ID | Target Enzyme | Inhibition Constant (Ki) in µM |

| 10c | BChEhu | 5.24 |

| 3 (rac-spectaline) | BChEhu | 11.3 |

| 13a | BChEhu | 13.2 |

| 12b | BChEhu | 17.4 |

Data sourced from studies on synthesized analogues of (-)-cassine and (-)-spectaline.[2]

Experimental Protocols

Synthesis of this compound Analogues

The synthesis of this compound derivatives involves multi-step chemical reactions. A representative, generalized protocol is described below.

-

Starting Materials : The synthesis typically begins with commercially available starting materials, which are modified through a series of reactions to build the piperidine ring characteristic of this compound.

-

Key Reactions : Common synthetic steps include aldol condensation, cyclization reactions to form the heterocyclic ring, and stereoselective reductions to control the compound's three-dimensional structure.

-

Purification : After each synthetic step, the intermediate compounds are purified using techniques such as column chromatography.

-

Final Product Characterization : The final this compound derivatives are characterized using spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and purity.

On-Flow Mass Spectrometry-Based Dual-Enzyme Assay

The inhibitory activity of the this compound derivatives on AChE and BChE is determined using a high-throughput screening method.

-

Enzyme and Substrate Preparation : Solutions of human BChE and electric eel AChE are prepared in a suitable buffer. A solution of the substrate, acetylcholine, is also prepared.

-

Inhibitor Incubation : The this compound derivatives (inhibitors) are pre-incubated with the enzymes for a specific period to allow for binding.

-

On-Flow Reaction : The enzyme-inhibitor mixture is then mixed with the substrate solution in a continuous flow system. The enzymatic reaction produces choline.

-

Mass Spectrometry Detection : The reaction mixture is directly injected into a mass spectrometer, which detects and quantifies the amount of choline produced.

-

Data Analysis : The rate of choline production in the presence of the inhibitor is compared to the rate in its absence. This data is used to calculate the inhibitory potency of the compound, typically expressed as an IC50 or Ki value.

Visualizations: Pathways and Workflows

Proposed Therapeutic Mechanism of Action

The primary therapeutic hypothesis for this compound derivatives in CNS disorders is based on their inhibition of cholinesterases. The following diagram illustrates this proposed mechanism.

Caption: Mechanism of this compound Derivatives in CNS Disorders.

Experimental Workflow for Derivative Evaluation

The process of developing and testing new this compound derivatives follows a structured workflow from chemical synthesis to biological evaluation.

Caption: Workflow for this compound Derivative Synthesis and Evaluation.

Conclusion and Future Directions

This compound derivatives represent a valuable class of compounds with demonstrated inhibitory activity against key enzymes in the cholinergic system. The existing data supports their further investigation for the treatment of CNS disorders. Future research should focus on optimizing the structure of these derivatives to improve their potency and selectivity, as well as conducting in vivo studies to establish their efficacy and safety profiles in animal models of neurological diseases. The development of more diverse synthetic routes could also broaden the range of accessible analogues, potentially leading to the discovery of novel therapeutic agents.

References

The Pharmacological Profile of Piperidine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine alkaloids represent a large and structurally diverse class of natural products characterized by a piperidine (hexahydropyridine) ring system. Found extensively in the plant kingdom, particularly in families such as Piperaceae, Solanaceae, and Lobeliaceae, these compounds have garnered significant attention in the fields of pharmacology and medicinal chemistry. Their wide range of biological activities, from neuro-modulatory and anti-inflammatory to anticancer and antimicrobial, makes them a fertile ground for drug discovery and development. This technical guide provides an in-depth overview of the pharmacological profile of key piperidine alkaloids, with a focus on their quantitative data, the experimental protocols used for their characterization, and the molecular signaling pathways through which they exert their effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for several prominent piperidine alkaloids, providing a comparative overview of their potency and activity across various biological targets.

Table 1: Receptor and Enzyme Binding Affinity of Piperidine Alkaloids

| Alkaloid | Target | Assay Type | Kᵢ (Inhibition Constant) | IC₅₀ (Half-maximal Inhibitory Concentration) | Organism/System |

| (-)-Lobeline | α4β2 Nicotinic Acetylcholine Receptor (nAChR) | Radioligand Binding ([³H]-Nicotine) | 4.4 nM | - | Rat Brain |

| (-)-Lobeline | α4β2 Nicotinic Acetylcholine Receptor (nAChR) | Radioligand Binding | 4 nM | - | Rodent Brain |

| (-)-Spectaline Derivative (LASSBio-767) | Acetylcholinesterase (AChE) | Enzyme Inhibition | 6.1 µM | - | Rat Brain |

| (-)-Spectaline Derivative (LASSBio-822) | Acetylcholinesterase (AChE) | Enzyme Inhibition | 7.5 µM | - | Rat Brain |

| Juliflorine | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.4 µM | 0.42 µM | - |

| Juliflorine | Butyrylcholinesterase (BChE) | Enzyme Inhibition | 0.1 µM | 0.12 µM | - |

| Piperine | Cytochrome P450 3A4 (CYP3A4) | Enzyme Inhibition (Verapamil Metabolism) | 36 - 77 µM | - | Human Liver Microsomes |

| Piperine | Cytochrome P450 3A (CYP3A) | Time-dependent Enzyme Inhibition | 30.7 µM (Kᵢ) / 0.041 min⁻¹ (kᵢₙₐ꜀ₜ) | - | Human Liver Microsomes |

| Piperine | Cytochrome P450 1A2 (CYP1A2) | Enzyme Inhibition | - | 18.8 ± 7.5 µM | Recombinant Human CYP |

| Piperine | Cytochrome P450 3A4 (CYP3A4) | Enzyme Inhibition | - | 4.0 µM | Recombinant Human CYP |

Table 2: Cytotoxic and Antiproliferative Activity of Piperine

| Cell Line | Cancer Type | Assay Type | IC₅₀ (Half-maximal Inhibitory Concentration) |

| AGP01 | Gastric Cancer | MTT Assay | 12.06 µg/mL |

| U-251 MG | Glioblastoma | Cytotoxicity Assay | 35.04 µM |

| MCF-7 | Breast Cancer | Cytotoxicity Assay | 6.51 µg/mL (DF fraction) |

| MDA-MB-231 | Breast Cancer | Cytotoxicity Assay | Varies with extract |

| MDA-MB-468 | Breast Cancer | Cytotoxicity Assay | Varies with extract |

Table 3: Toxicological Data for Coniine

| Enantiomer/Mixture | Organism | Route of Administration | LD₅₀ (Median Lethal Dose) |

| (-)-Coniine | Mouse | - | 7.0 mg/kg |

| (±)-Coniine | Mouse | - | 7.7 mg/kg |

| (+)-Coniine | Mouse | - | 12.1 mg/kg |

| Coniine | Cow | Ingestion | 3.3 mg/kg |

| Coniine | Horse | Ingestion | 15.5 mg/kg |

| Coniine | Sheep | Ingestion | 44.0 mg/kg |

Table 4: Anthelmintic Activity of Pelletierine Alkaloids

| Alkaloid | Target Organism | Activity | Quantitative Data |

| Isopelletierine | Fasciola hepatica (Liver Fluke) | Potent Anthelmintic | Specific EC₅₀ values not available in the provided search results. |

| Pelletierine | Gastrointestinal Nematodes | Anthelmintic | Specific EC₅₀ values not available in the provided search results. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are outlines of key experimental protocols used in the characterization of piperidine alkaloids.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs)

This protocol is used to determine the binding affinity of a compound to a specific receptor subtype.

-

Materials:

-

Receptor Source: Rat brain tissue homogenate (for α4β2 and α7 nAChRs) or cell lines expressing the nAChR subtype of interest (e.g., IMR-32 cells for α3β4 nAChRs).[1]

-

Radioligand: e.g., [³H]Cytisine for α4β2 nAChRs, [³H]methyllycaconitine for α7 nAChRs, or [³H]epibatidine for α3β4 nAChRs.[1]

-

Test Compound: Piperidine alkaloid of interest (e.g., Lobeline).

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at a physiological pH.

-

Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled cytisine).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize the brain tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes containing the receptors. Wash the pellet and resuspend in fresh assay buffer.[1]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

-

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.

-

Materials:

-

Target cells (e.g., cancer cell lines).

-

96-well plates.

-

Cell culture medium.

-

Test compound (e.g., Piperine).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a detergent-based solution).

-

Microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[2][3]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[2]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[2]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value of the test compound.

-

Whole-Cell Patch Clamp Recording

This electrophysiological technique is used to study the effects of a compound on ion channels in the cell membrane.

-

Materials:

-

Cultured cells (e.g., neurons or cells expressing specific ion channels).

-

Patch-clamp rig (including microscope, micromanipulator, amplifier, and data acquisition system).

-

Glass micropipettes.

-

Intracellular and extracellular solutions with specific ionic compositions.

-

Test compound (e.g., Piperine).

-

-

Procedure:

-

Pipette Preparation: Pull a glass micropipette to a fine tip (resistance of 3-7 MΩ) and fill it with the intracellular solution.

-

Cell Approach: Under microscopic guidance, carefully bring the micropipette into contact with the surface of a single cell.

-

Giga-seal Formation: Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior.[4][5]

-

Recording: In voltage-clamp mode, hold the membrane potential at a constant level and record the ionic currents flowing across the membrane. In current-clamp mode, inject a known current and record the changes in membrane potential.

-

Compound Application: Perfuse the extracellular solution containing the test compound onto the cell and record the changes in ion channel activity.

-

Data Analysis: Analyze the recorded currents or voltage changes to determine the effect of the compound on the ion channels (e.g., inhibition, activation, or modulation of channel kinetics).

-

Signaling Pathways and Mechanisms of Action

Piperidine alkaloids exert their pharmacological effects through modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.

References

- 1. Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectaline and its Derivatives: A Technical Guide to their Cholinesterase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cholinesterase inhibitory properties of Spectaline and its semi-synthetic derivatives. This compound, a piperidine alkaloid naturally occurring in the flowers of Senna spectabilis (Fabaceae), has served as a scaffold for the development of potent and selective cholinesterase inhibitors with potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This document details their mechanism of action, enzyme kinetics, and in vivo efficacy, presenting key data in a structured format for ease of comparison and analysis.

Core Concepts and Mechanism of Action

This compound itself has been investigated, but more significant findings have emerged from its derivatives, particularly LASSBio-767 [(-)-3-O-acetyl-spectaline] and LASSBio-822 [(-)-3-O-tert-Boc-spectaline].[1] These compounds have been identified as CNS-selective, noncompetitive inhibitors of acetylcholinesterase (AChE).[1]

The primary mechanism of action involves the inhibition of cholinesterase enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] By inhibiting these enzymes, particularly AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3][4][5]

Kinetic studies have demonstrated that these this compound derivatives reduce the maximum reaction rate (Vmax) of cholinesterase without altering the Michaelis constant (Km) for the substrate, a characteristic of noncompetitive inhibition.[1] Molecular docking simulations further elucidate this mechanism, suggesting that these compounds interact with the peripheral anionic site (PAS) of the Torpedo acetylcholinesterase catalytic gorge, rather than the catalytic triad.[1] This interaction at the PAS can allosterically modulate the enzyme's activity.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the cholinesterase inhibitory activity of this compound derivatives.

Table 1: In Vitro Enzyme Inhibition Data

| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Selectivity (BChE/AChE IC50 Ratio) |

| LASSBio-767 [(-)-3-O-acetyl-spectaline] | Rat Brain AChE | 6.1 µM[1] | 7.32 µM[7] | 21[7] |

| LASSBio-822 [(-)-3-O-tert-Boc-spectaline] | Rat Brain AChE | 7.5 µM[1] | - | - |

| Analogue 9 (from (-)-spectaline) | Rat Brain AChE | - | 15.1 µM[7] | 9.5[7] |

Table 2: In Vivo Efficacy Data in Scopolamine-Induced Amnesia Models

| Compound | Animal Model | Test | Effective Dose (i.p.) | Outcome |

| LASSBio-767 | Mice | Step-down passive avoidance | 0.1 mg/kg[1] | Reversed scopolamine-induced reduction in step-down latency.[1] |

| LASSBio-767 | Mice | Morris water maze | 1 mg/kg[1] | Reversed scopolamine-induced changes in water maze escape latency.[1] |

| LASSBio-822 | Mice | Step-down passive avoidance | 0.1 mg/kg[1] | Reversed scopolamine-induced reduction in step-down latency.[1] |

| Analogue 9 | Mice | Scopolamine-induced amnesia | 1 mg/kg[7] | Fully efficacious in reverting amnesia.[7] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine cholinesterase activity.[4][8]

Principle: The assay measures the rate of acetylthiocholine (or butyrylthiocholine) hydrolysis by AChE (or BChE). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.

Protocol:

-

Enzyme and Substrate Preparation: Rat brain homogenates are used as the source of cholinesterase. Acetylthiocholine is used as the substrate for AChE activity measurement.

-

Reaction Mixture: The reaction is typically carried out in a phosphate buffer (pH 8.0). The reaction mixture contains the enzyme preparation, DTNB, and the test compound (this compound derivative) at various concentrations.

-

Initiation and Measurement: The reaction is initiated by the addition of the substrate, acetylthiocholine. The change in absorbance at 412 nm is monitored over time using a spectrophotometer.

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. IC50 values are then calculated from the concentration-response curves.

Enzyme Kinetics Analysis

Principle: To determine the mechanism of inhibition, enzyme activity is measured at various substrate and inhibitor concentrations.[9][10][11] The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

Protocol:

-

Assay Conditions: The cholinesterase inhibition assay is performed as described above.

-

Varying Concentrations: A range of acetylthiocholine concentrations are used. For each substrate concentration, the reaction rate is measured in the absence and presence of different fixed concentrations of the this compound derivative.

-

Data Plotting and Analysis: The data is plotted as 1/V versus 1/[S]. For noncompetitive inhibition, the Vmax will decrease with increasing inhibitor concentration, while the Km will remain unchanged. The inhibition constant (Ki) can be determined from these plots.[1]

In Vivo Behavioral Studies (Scopolamine-Induced Amnesia)

Principle: Scopolamine, a muscarinic receptor antagonist, is used to induce a transient memory deficit in rodents, providing a model for studying the efficacy of potential cognitive enhancers.[1][12]

Step-Down Passive Avoidance Test Protocol:

-

Apparatus: The apparatus consists of a chamber with an electrified grid floor and a small, insulated platform.

-

Training: Mice are placed on the platform. When they step down onto the grid, they receive a mild foot shock. This teaches them to remain on the platform.

-

Drug Administration: Thirty minutes after training, scopolamine (1 mg/kg, i.p.) is administered to induce amnesia. Fifteen minutes prior to the scopolamine injection, the test compound (e.g., LASSBio-767 at 0.1 mg/kg, i.p.) or saline is administered.[1]

-

Testing: Twenty-four hours after training, the mice are placed back on the platform, and the latency to step down is recorded. A longer step-down latency indicates improved memory retention.

Morris Water Maze Test Protocol:

-

Apparatus: A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface.

-

Training: Mice are placed in the pool and must learn the location of the hidden platform to escape the water. Visual cues are placed around the room to aid in spatial navigation.

-

Drug Administration: Scopolamine (1 mg/kg, i.p.) is administered 30 minutes before the test session. The test compound (e.g., LASSBio-767 at 1 mg/kg, i.p. or p.o.) is given 15 minutes before the scopolamine.[1]

-

Testing: The escape latency (time to find the platform) is measured over several trials. A shorter escape latency indicates better spatial memory.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Inhibition of AChE by a this compound derivative in the cholinergic synapse.

Caption: Reaction schematic for noncompetitive enzyme inhibition.

Caption: Workflow for in vivo evaluation of this compound derivatives.

References

- 1. CNS-selective noncompetitive cholinesterase inhibitors derived from the natural piperidine alkaloid (-)-spectaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholinesterase - Wikipedia [en.wikipedia.org]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]